![molecular formula C11H14O5 B13456176 Methyl 3-(3-methoxy-3-oxopropanoyl)bicyclo[1.1.1]pentane-1-carboxylate](/img/structure/B13456176.png)
Methyl 3-(3-methoxy-3-oxopropanoyl)bicyclo[1.1.1]pentane-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 3-(3-methoxy-3-oxopropanoyl)bicyclo[1.1.1]pentane-1-carboxylate is a compound that features a bicyclo[1.1.1]pentane core, which is a highly strained and unique three-dimensional structure. This compound is of interest due to its potential applications in medicinal chemistry and materials science, where the bicyclo[1.1.1]pentane scaffold can serve as a bioisostere for more common aromatic rings, providing enhanced metabolic stability and solubility .
Méthodes De Préparation
The synthesis of Methyl 3-(3-methoxy-3-oxopropanoyl)bicyclo[1.1.1]pentane-1-carboxylate typically involves the use of [1.1.1]propellane as a key intermediate. One common synthetic route includes the radical multicomponent carboamination of [1.1.1]propellane, which allows for the direct introduction of various functional groups onto the bicyclo[1.1.1]pentane core . Industrial production methods often rely on continuous flow processes to generate [1.1.1]propellane on demand, which can then be derivatized into various bicyclo[1.1.1]pentane species .
Analyse Des Réactions Chimiques
Methyl 3-(3-methoxy-3-oxopropanoyl)bicyclo[1.1.1]pentane-1-carboxylate can undergo a variety of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The compound can also participate in nucleophilic substitution reactions, where nucleophiles attack the electrophilic carbon atoms in the bicyclo[1.1.1]pentane core . Major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
This compound has several applications in scientific research, particularly in the fields of medicinal chemistry and materials science. In medicinal chemistry, the bicyclo[1.1.1]pentane scaffold is used as a bioisostere for aromatic rings, providing improved metabolic stability and solubility . This makes it a valuable building block for the development of new pharmaceuticals. In materials science, bicyclo[1.1.1]pentane derivatives are used in the design of molecular rods, rotors, and supramolecular linker units .
Mécanisme D'action
The mechanism of action of Methyl 3-(3-methoxy-3-oxopropanoyl)bicyclo[1.1.1]pentane-1-carboxylate involves its interaction with specific molecular targets and pathways. The unique three-dimensional structure of the bicyclo[1.1.1]pentane core allows it to fit into binding sites that are not accessible to more planar molecules. This can result in enhanced binding affinity and selectivity for certain biological targets . The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Methyl 3-(3-methoxy-3-oxopropanoyl)bicyclo[1.1.1]pentane-1-carboxylate can be compared with other bicyclo[1.1.1]pentane derivatives, such as 3-(methoxycarbonyl)bicyclo[1.1.1]pentane-1-carboxylic acid and 1,2-difunctionalized bicyclo[1.1.1]pentanes . These compounds share the same bicyclo[1.1.1]pentane core but differ in their functional groups and substitution patterns. The unique properties of this compound, such as its specific functional groups, make it particularly suitable for certain applications in medicinal chemistry and materials science.
Propriétés
Formule moléculaire |
C11H14O5 |
|---|---|
Poids moléculaire |
226.23 g/mol |
Nom IUPAC |
methyl 3-(3-methoxy-3-oxopropanoyl)bicyclo[1.1.1]pentane-1-carboxylate |
InChI |
InChI=1S/C11H14O5/c1-15-8(13)3-7(12)10-4-11(5-10,6-10)9(14)16-2/h3-6H2,1-2H3 |
Clé InChI |
JREKAPQMQKPOIZ-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)CC(=O)C12CC(C1)(C2)C(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


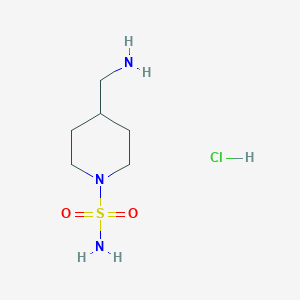
![5-(tert-Butyl) 2-methyl 3-methyl-3,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridine-2,5-dicarboxylate](/img/structure/B13456101.png)
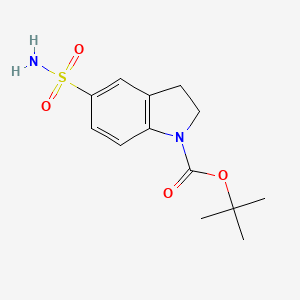
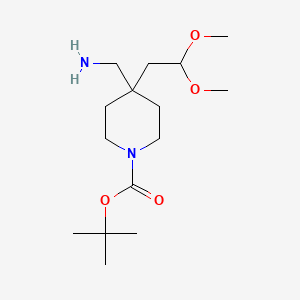

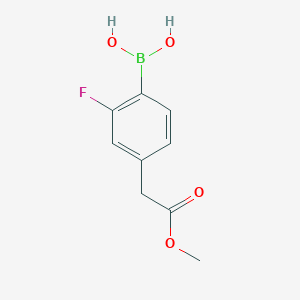
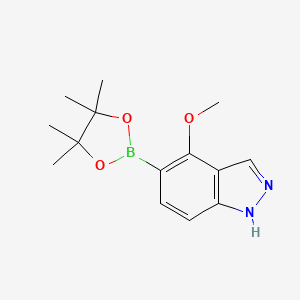
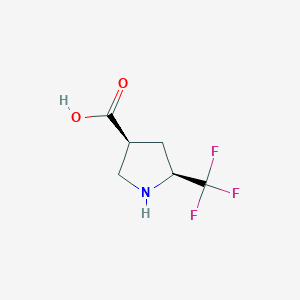
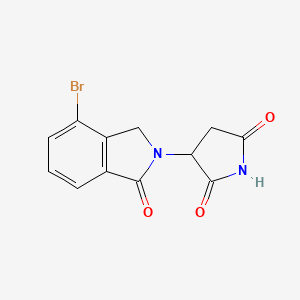


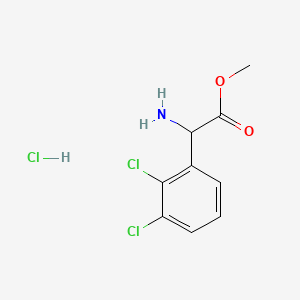
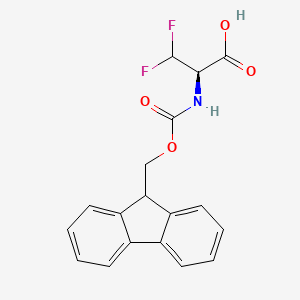
![2-Isopropoxy-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzoic acid methyl ester](/img/structure/B13456164.png)
